2-Chloro-3-phenyl-1-(propan-2-yl)-1H-indene
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Overview
Description
2-Chloro-3-phenyl-1-(propan-2-yl)-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This particular compound features a chlorine atom, a phenyl group, and an isopropyl group attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-phenyl-1-(propan-2-yl)-1H-indene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product can then be chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-phenyl-1-(propan-2-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-phenyl-1-(propan-2-yl)-1H-indene would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1H-indene: Lacks the phenyl and isopropyl groups.
3-Phenyl-1H-indene: Lacks the chlorine and isopropyl groups.
1-(Propan-2-yl)-1H-indene: Lacks the chlorine and phenyl groups.
Uniqueness
2-Chloro-3-phenyl-1-(propan-2-yl)-1H-indene is unique due to the presence of all three substituents (chlorine, phenyl, and isopropyl groups) on the indene core. This combination of functional groups can impart distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
88069-77-6 |
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Molecular Formula |
C18H17Cl |
Molecular Weight |
268.8 g/mol |
IUPAC Name |
2-chloro-3-phenyl-1-propan-2-yl-1H-indene |
InChI |
InChI=1S/C18H17Cl/c1-12(2)16-14-10-6-7-11-15(14)17(18(16)19)13-8-4-3-5-9-13/h3-12,16H,1-2H3 |
InChI Key |
RYHHZGSYYUTHOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C2=CC=CC=C2C(=C1Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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